2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione is an organic compound with a complex structure that includes benzoyl, nitrophenyl, and phenyl groups
Preparation Methods
The synthesis of 2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of benzoyl chloride with 4-nitrobenzaldehyde in the presence of a base, followed by the addition of phenylacetic acid. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like pyridine or triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione can be compared with similar compounds such as:
Benzoylacetone: A simpler compound with similar structural features but lacking the nitrophenyl group.
4-Nitrobenzoyl chloride: Contains the nitrophenyl group but lacks the additional phenyl and butane-1,4-dione moieties.
Phenylacetic acid: Shares the phenyl group but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61668-28-8 |
---|---|
Molecular Formula |
C23H17NO5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-benzoyl-1-(4-nitrophenyl)-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C23H17NO5/c25-21(16-7-3-1-4-8-16)15-20(22(26)17-9-5-2-6-10-17)23(27)18-11-13-19(14-12-18)24(28)29/h1-14,20H,15H2 |
InChI Key |
CQEXDPOFRUDBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.